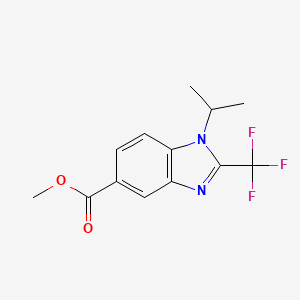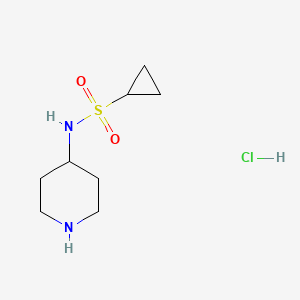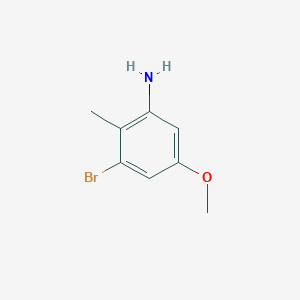
3-Bromo-5-methoxy-2-methylaniline
Overview
Description
3-Bromo-5-methoxy-2-methylaniline is a chemical compound with the molecular formula C8H10BrNO. It is a member of the aniline family and is commonly used in scientific research due to its unique properties.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment :
- A study by Pişkin, Canpolat, & Öztürk (2020) discussed the synthesis and characterization of new zinc phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment. They found these compounds to have good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment.
Non-Linear Optical Properties and Reactivity :
- Research by Rizwan et al. (2021) focused on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs. They explored their non-linear optical properties and reactivity, providing insights into the frontier molecular orbitals and molecular electrostatic potential of these compounds.
Corrosion Inhibition :
- A 2015 study by Assad, Abdul-Hameed, Yousif, & Balakit synthesized N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline and used it as a corrosion inhibitor for zinc metal. They found that the compound was effective in increasing inhibition efficiency with higher concentrations.
Rotational Barriers in Bromine-Substituted Compounds :
- A study conducted in 1982 by Aoki, Nakamura, & Ōki on 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes, which included bromine-substituted compounds, investigated the buttressing effect on rotational barriers. The study provides insights into the molecular behavior of these compounds under various conditions.
Synthesis of Complex Organic Compounds :
- Various studies have focused on the efficient synthesis of complex organic compounds involving 3-Bromo-5-methoxy-2-methylaniline or its derivatives. For instance, Hirokawa, Horikawa, & Kato (2000) described the synthesis of a compound with potential relevance in pharmacology.
properties
IUPAC Name |
3-bromo-5-methoxy-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFCZGSQVGSVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20804805 | |
| Record name | 3-Bromo-5-methoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20804805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxy-2-methylaniline | |
CAS RN |
62827-42-3 | |
| Record name | 3-Bromo-5-methoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20804805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




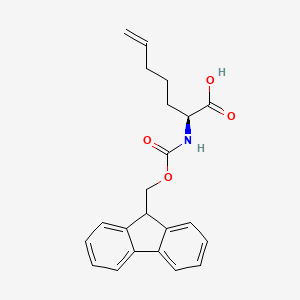

![8-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1401418.png)

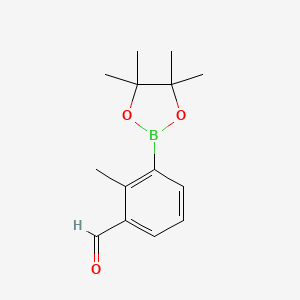


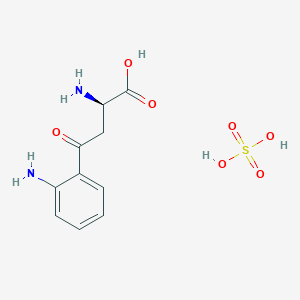
![Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1401426.png)
![2',3,5-Trifluoro-4''-propyl-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B1401427.png)
![Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate](/img/structure/B1401431.png)
